

# The Discovery and Isolation of Ampelopsin F from Ampelopsis Species: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ampelopsin F**, a resveratrol dimer, stands as a notable bioactive compound isolated from species of the Ampelopsis genus, renowned for its traditional medicinal applications. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of **Ampelopsin F**. It details the pioneering extraction and purification protocols, summarizes the key quantitative and spectroscopic data, and presents a foundational understanding of its chemical nature. This document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

#### Introduction

The genus Ampelopsis, belonging to the Vitaceae family, has long been a focal point in ethnopharmacology, particularly in East Asia. These plants are rich sources of various polyphenolic compounds, including a diverse array of stilbenoids. Among these, resveratrol and its oligomers have garnered significant attention for their wide-ranging biological activities. **Ampelopsin F**, a structurally unique resveratrol dimer, was first identified from the roots of Ampelopsis brevipedunculata var. hancei. Its discovery has opened new avenues for investigating the therapeutic potential of resveratrol oligomers. This guide synthesizes the foundational research on **Ampelopsin F**, providing a detailed technical framework for its study.



# **Discovery and Sourcing**

Ampelopsin F was first reported as a novel bridged plant oligostilbene in 1993 by a team of Japanese researchers.[1][2] Their investigation focused on the chemical constituents of the roots of Ampelopsis brevipedunculata var. hancei (Planch.) Rehder, a plant used in traditional medicine. This seminal work laid the groundwork for the subsequent isolation and characterization of this unique compound.

Table 1: Source Information for Ampelopsin F

Parameter	Details
Compound Name	Ampelopsin F
Plant Source	Ampelopsis brevipedunculata var. hancei (Planch.) Rehder
Plant Part Used	Roots
Year of Discovery	1993
Initial Publication	Tetrahedron, 1993, 49(26), 5801-5804

# **Physicochemical Properties**

**Ampelopsin F** is a resveratrol dimer with a molecular formula of C<sub>28</sub>H<sub>22</sub>O<sub>6</sub> and a molecular weight of 454.47 g/mol .[1] Its structure features a unique bridged system, distinguishing it from many other resveratrol oligomers.

Table 2: Physicochemical Data of Ampelopsin F

Property	Value
Molecular Formula	C28H22O6
Molecular Weight	454.47 g/mol
Compound Type	Resveratrol Dimer (Oligostilbene)
CAS Number	151487-08-0



# **Experimental Protocols: Isolation and Purification**

The isolation of **Ampelopsin F** from Ampelopsis brevipedunculata var. hancei roots involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodologies described in the foundational literature and subsequent studies on related compounds.

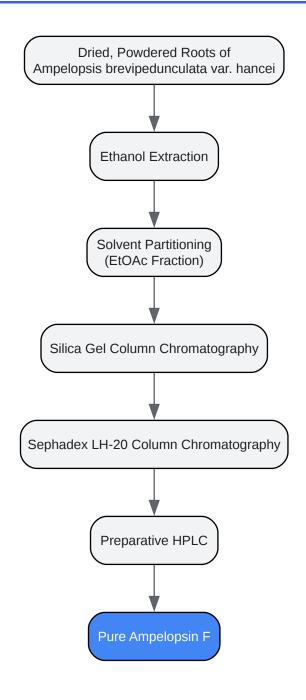
#### **Plant Material and Extraction**

- Plant Material Collection and Preparation: The roots of Ampelopsis brevipedunculata var.
   hancei are collected, washed, and air-dried. The dried roots are then pulverized into a fine powder to increase the surface area for efficient solvent extraction.
- Solvent Extraction: The powdered root material is extracted with a polar solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol at room temperature.[3]
   The extraction is typically repeated multiple times to ensure a comprehensive extraction of the phytochemicals. The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[3]

## **Fractionation and Chromatographic Purification**

- Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially
  partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and nbutanol.[3] Ampelopsin F, being a moderately polar compound, is expected to be enriched
  in the ethyl acetate fraction.
- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel.[3] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.[4]
- Further Purification: Fractions containing **Ampelopsin F**, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. This may include repeated column chromatography on silica gel or Sephadex LH-20.[4]
- High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using
  preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column
  (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water.[3]





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Caption: General workflow for the isolation of Ampelopsin F.

### **Structure Elucidation**

The determination of the intricate bridged structure of **Ampelopsin F** was accomplished through a combination of spectroscopic techniques.

## **Spectroscopic Data**



- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula as C<sub>28</sub>H<sub>22</sub>O<sub>6</sub>.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H-NMR: Provides information about the number and chemical environment of protons in the molecule, revealing the presence of aromatic and aliphatic protons characteristic of a stilbenoid structure.
  - <sup>13</sup>C-NMR: Identifies the number and types of carbon atoms, including aromatic, olefinic, and aliphatic carbons. Predicted <sup>13</sup>C-NMR data for **Ampelopsin F** is available in public databases.[5]
  - 2D-NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and the elucidation of the unique bridged system.

Table 3: Key Spectroscopic Data for **Ampelopsin F** Structure Elucidation

Technique	Information Provided
HR-MS	Determination of exact mass and molecular formula.
<sup>1</sup> H-NMR	Proton chemical shifts and coupling constants.
<sup>13</sup> C-NMR	Carbon chemical shifts.[5]
2D-NMR	Correlation spectroscopy for establishing atom connectivity.

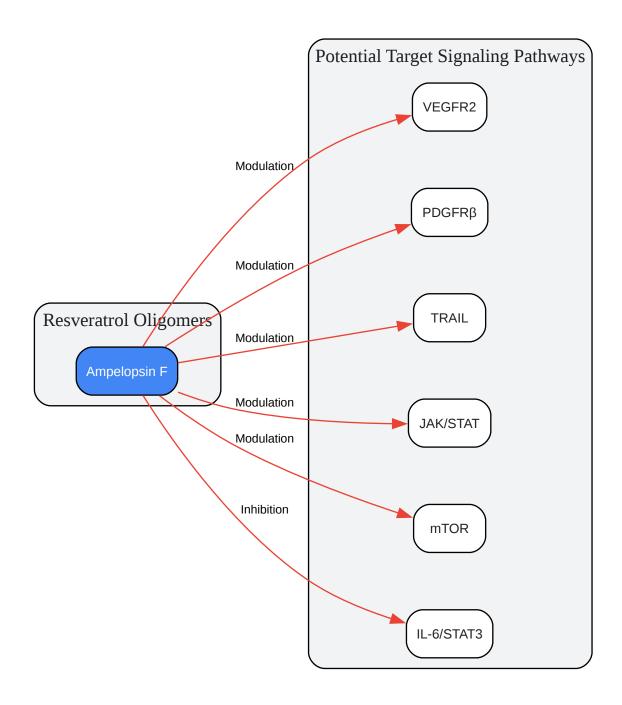
# **Biological Activity and Signaling Pathways**

While research specifically on **Ampelopsin F** is still emerging, its classification as a resveratrol oligomer suggests potential for a range of biological activities. Resveratrol and its derivatives are known to possess antioxidant, anti-inflammatory, and anticancer properties. Preliminary



studies on other oligostilbenes isolated from Ampelopsis species have shown inhibitory effects on inflammatory pathways, such as the IL-6-induced STAT3 activation pathway.[3]

The broader class of resveratrol oligomers has been shown to modulate various signaling pathways, including those involving growth factor receptors (VEGFR2, PDGFRβ), the TRAIL/TRAIL-R pathway, and the JAK/STAT and mTOR pathways in different cancer models. [6][7] Further investigation is required to determine the specific molecular targets and signaling pathways modulated by **Ampelopsin F**.





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**Caption:** Potential signaling pathways modulated by resveratrol oligomers.

#### **Conclusion and Future Directions**

The discovery and isolation of **Ampelopsin F** from Ampelopsis brevipedunculata var. hancei has enriched the chemical diversity of known resveratrol oligomers. The detailed experimental protocols for its extraction and purification, along with the foundational spectroscopic data, provide a solid basis for further research. Future studies should focus on scaling up the isolation process or developing a total synthesis route to obtain sufficient quantities for comprehensive biological evaluation. Elucidating the specific signaling pathways affected by **Ampelopsin F** will be crucial in uncovering its therapeutic potential and advancing its development as a novel drug candidate.

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